Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione
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Overview
Description
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione can be achieved through several methods. One common approach involves the use of Meldrum’s acid, arylglyoxals, and β-naphthol in a one-pot, three-component reaction. This method is efficient and avoids the use of expensive catalysts and chromatographic separation . The reaction typically proceeds in the presence of triethylamine (Et3N) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce carbonyl groups to alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives with altered electronic properties.
Scientific Research Applications
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan: Another naphthofuran derivative with significant biological activity.
Benzofuran: Known for its wide range of biological activities, including anti-tumor and antibacterial properties.
Dibenzo[b,d]furan: Exhibits anticancer and antimicrobial activity.
Uniqueness
Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties
Properties
CAS No. |
19592-87-1 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-oxatricyclo[6.3.1.04,12]dodecane-3,9-dione |
InChI |
InChI=1S/C11H14O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h6-7,9-10H,1-5H2 |
InChI Key |
JPDYOSKSJPKBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1)C(=O)OC3CCC2=O |
Origin of Product |
United States |
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